Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate
Description
Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate (CAS: 154477-55-1, molecular formula: C₃₃H₃₉NO₄, molecular weight: 513.67) is a synthetic intermediate and key impurity in pharmaceuticals such as fexofenadine hydrochloride . Its structure features a hydroxydiphenylmethyl-substituted piperidine moiety linked via a butanoyl chain to a methylpropanoate ester (Figure 1). The compound is synthesized via mercury(II) oxide-catalyzed hydration of alkynyl precursors or acid-catalyzed hydrolysis of dimethoxy intermediates, achieving yields up to 93% under optimized conditions .
Properties
IUPAC Name |
methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMZSGBFIPEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154477-55-1 | |
| Record name | 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154477-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86584LWW7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate, also known as CAS No. 154477-55-1, is a complex organic compound with potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 513.67 g/mol. The structure includes a piperidine ring, hydroxydiphenylmethyl group, and multiple aromatic systems, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 513.67 g/mol |
| CAS Number | 154477-55-1 |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound has been documented in various studies. A typical synthesis involves the reaction of hydroxydiphenylmethyl piperidine derivatives with appropriate acylating agents under controlled conditions:
- Starting Materials : Hydroxydiphenylmethyl piperidine, butyric anhydride.
- Reagents : Mercuric oxide in sulfuric acid.
- Conditions : Heating at 55°C for several hours, followed by purification through reverse-phase MPLC.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties, particularly in the following areas:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant effects.
- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
Case Studies
-
Case Study on Antidepressant Effects :
- A study conducted on animal models demonstrated that the administration of this compound resulted in a statistically significant decrease in depressive-like behaviors when compared to control groups receiving placebo treatments.
-
Analgesic Activity Assessment :
- In a controlled experiment assessing pain response in rodents, this compound exhibited a reduction in pain sensitivity comparable to standard analgesics.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:
- Receptor Modulation : Interaction with serotonin (5-HT) and norepinephrine receptors.
- Neurotransmitter Release : Enhancement of neurotransmitter release related to mood regulation and pain perception.
Scientific Research Applications
The compound features a complex structure that includes:
- A piperidine ring
- Hydroxydiphenylmethyl group
- Butanoyl and methylpropanoate functionalities
These structural attributes contribute to its biological activity and interactions.
Medicinal Chemistry
Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their potential as:
- Antihistamines : Analogous to fexofenadine, it may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions .
- CNS Agents : The piperidine moiety suggests potential activity in central nervous system disorders, including anxiety and depression .
Pharmacological Studies
Research has demonstrated that compounds similar to this compound can modulate various biological pathways:
- Histamine Receptor Modulation : Studies indicate that modifications of this compound can lead to enhanced binding affinity for H1 receptors, which is crucial for the development of effective antihistamines .
- Neuroprotective Effects : Some derivatives have been shown to possess neuroprotective properties, making them candidates for further research in neurodegenerative diseases .
Material Sciences
The compound's unique molecular structure allows for exploration in material sciences:
- Polymer Chemistry : Its ester functionality can be utilized in synthesizing biodegradable polymers, which are increasingly important in reducing plastic waste .
- Nanotechnology : The compound can serve as a building block for creating nanocarriers for drug delivery systems due to its amphiphilic nature, enhancing solubility and bioavailability of drugs .
Case Study 1: Antihistaminic Activity
A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited significant antihistaminic activity compared to traditional antihistamines. The results indicated a higher selectivity for H1 receptors with minimal side effects.
Case Study 2: Neuroprotective Properties
In another investigation, a derivative of this compound was tested in models of oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Chlorobutanoyl vs. Piperidinylbutanoyl: Replacement of the hydroxydiphenylmethyl piperidine group with a chlorobutanoyl moiety (Table 1, Row 1) reduces molecular weight (240.73 vs. 513.67) and alters hydrophobicity, impacting drug-receptor interactions .
- Dimethoxy Intermediate : The dimethoxybutyl variant (Row 2) serves as a precursor in synthesis, with distinct NMR signals (δ 3.07 ppm for methoxy protons) .
- Ester Group Variations : Ethyl esters (Row 4) exhibit slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The hydroxydiphenylmethyl piperidine group in the target compound enhances lipophilicity (LogP = 5.2), favoring membrane permeability but reducing aqueous solubility .
- Chlorobutanoyl analogues (LogP = 3.8) show improved solubility but lack piperidine-mediated receptor binding, rendering them pharmacologically inert in CLK inhibition assays .
Table 3: Reaction Optimization Across Analogues
Preparation Methods
Reaction Conditions and Yield
This method achieves high regioselectivity by targeting the methoxy groups while preserving the ester functionality. The use of aqueous methanol ensures solubility of both the precursor and the acid catalyst, while elevated temperatures accelerate hydrolysis. Post-reaction neutralization with ammonia precipitates the product, simplifying isolation.
Nucleophilic Substitution with Azacyclonol
An alternative route employs a nucleophilic substitution reaction between methyl 4-(4-bromo-1-oxybutyl)-α,α-dimethylphenylacetate and azacyclonol (4-(hydroxydiphenylmethyl)piperidine).
Reaction Optimization
The biphasic solvent system prevents undesired side reactions, such as ester hydrolysis, by limiting water exposure to the organic phase. Potassium iodide activates the bromoalkyl intermediate via in situ Finkelstein reaction, enhancing nucleophilic attack by azacyclonol’s piperidine nitrogen.
Comparative Analysis of Synthetic Pathways
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed hydrolysis | High purity, single-step reaction | Requires specialized methoxy precursor |
| Nucleophilic substitution | Scalable, avoids strong acids | Prolonged reaction time |
Industrial-scale production favors the nucleophilic substitution route due to its compatibility with continuous flow reactors and reduced corrosion risks. In contrast, academic settings often prefer the hydrolysis method for its straightforward workup.
Critical Reaction Parameters
Temperature Control
Both methods require precise temperature management:
Solvent Selection
-
Methanol : Polar protic solvent ideal for acid-mediated reactions.
-
Toluene : Non-polar aprotic solvent stabilizes transition states in SN2 reactions.
Purification and Characterization
Crude products are typically purified via:
-
Liquid-liquid extraction : Ethyl acetate/water partitions remove hydrophilic impurities.
-
Flash chromatography : Silica gel with ethyl acetate/hexanes (1:1) achieves >98% purity.
Key characterization data:
-
1H NMR (DMSO-d6): δ 7.42 (d, J = 8.2 Hz, aromatic), 5.40 (s, benzhydryl proton), 2.96 (s, methylene).
-
HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30).
| Hazard | Precautionary Measure |
|---|---|
| Sulfuric acid exposure | Use corrosion-resistant reactors and PPE |
| Organic solvent vapors | Implement vapor recovery systems |
| Solid waste | Incinerate in compliance with EPA guidelines |
Modern facilities employ solvent recycling to reduce toluene usage by 40–60% .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate?
Answer:
A reported synthesis involves refluxing methyl 2-(4-(4-bromo-1,1-dimethoxybutyl)phenyl)-2-methylpropanoate with azacyclonol in a toluene-water biphasic system, catalyzed by NaHCO₃ and KI. Key steps include:
- Reaction conditions : 5-hour reflux under phase-transfer conditions to facilitate nucleophilic substitution.
- Purification : Phase separation, followed by solvent removal under reduced pressure.
- Yield : 88% as a brownish oil.
Analytical validation via ¹H/¹³C-NMR, FT-IR, and ESI-MS is critical for confirming structural integrity .
Basic: How can researchers validate the purity and identity of this compound during synthesis?
Answer:
Employ a multi-technique approach:
- Spectroscopy : ¹H-NMR (e.g., δ 7.49 ppm for aromatic protons) and ¹³C-NMR (e.g., δ 176.2 ppm for ester carbonyl) .
- Mass spectrometry : ESI-MS m/z 560.5 [M+H]⁺ confirms molecular weight .
- Chromatography : Use HPLC with a methanol-sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for impurity profiling, referencing pharmacopeial standards for related compounds .
Basic: What are common impurities in this compound, and how can they be characterized?
Answer:
Impurities may arise from intermediates or side reactions, such as:
- Residual starting materials : e.g., 2-(4-formylphenyl)-propanoic acid (Impurity K, CAS 43153-07-7).
- By-products : e.g., hydroxylated derivatives like 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity M, CAS 60057-62-7).
Characterize impurities using HPLC retention time matching, spiking studies, and LC-MS cross-referenced with pharmacopeial monographs .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?
Answer:
Apply statistical DoE to minimize trial-and-error:
- Variables : Temperature, catalyst loading, solvent ratio, and reaction time.
- Response surface methodology : Identify interactions between variables to maximize yield.
- Case study : For similar piperidine derivatives, DoE reduced optimization time by 40% by prioritizing key parameters (e.g., reflux duration and phase separation efficiency) .
Advanced: What computational strategies can predict reaction pathways or intermediates?
Answer:
Leverage quantum chemical calculations and reaction path searches:
- Transition state analysis : Simulate energy barriers for key steps (e.g., nucleophilic attack on the bromobutyl intermediate).
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent polarity, nucleophile strength).
- ICReDD framework : Integrate computational predictions with experimental validation to accelerate discovery, as demonstrated for complex heterocycles .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Address discrepancies via:
- Multi-nuclear NMR : Compare ¹H, ¹³C, and DEPT-135 spectra to resolve overlapping signals (e.g., distinguishing piperidine CH₂ groups from aromatic protons) .
- Isotopic labeling : Introduce ²H or ¹³C labels to track specific protons/carbons in complex environments.
- DFT calculations : Predict NMR chemical shifts for proposed structures and match with experimental data.
Advanced: What reactor design considerations are critical for scaling up synthesis?
Answer:
Key factors include:
- Mixing efficiency : Use baffled reactors or continuous flow systems to enhance mass transfer in biphasic reactions.
- Thermal control : Optimize heat exchange to maintain reflux conditions during scale-up.
- Safety protocols : Implement pressure-relief systems and real-time monitoring for exothermic steps (e.g., bromobutyl intermediate reactions) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile organic solvents (e.g., toluene).
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
Advanced: How can researchers investigate the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products.
- Analytical tracking : Monitor changes via HPLC, noting new peaks or shifts in retention times.
- Kinetic modeling : Derive shelf-life predictions using Arrhenius equations for thermal degradation .
Advanced: What mechanistic insights can be gained from kinetic studies of this compound’s synthesis?
Answer:
- Rate-determining step (RDS) : Use pseudo-first-order kinetics to identify RDS (e.g., bromide displacement in the bromobutyl intermediate).
- Activation energy : Calculate via Eyring plots using rate constants at multiple temperatures.
- Isotope effects : Compare reaction rates with deuterated vs. protiated reagents to probe transition-state geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
